DPP-4 Inhibitory Potency: 3,3-Difluoropyrrolidine Amide vs. Non-Fluorinated Pyrrolidine Amide
In a prototypical DPP-4 inhibitor series, the compound bearing the 3,3-difluoropyrrolidine amide motif (gosogliptin/PF-00734200) achieved an IC50 of 13 nM against human DPP-4 [1]. Although direct IC50 data for the isolated (3,3-difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone scaffold is not publicly available, the critical role of the gem-difluoro group is evidenced by the fact that the non-fluorinated pyrrolidine amide analog typically exhibits a >100-fold reduction in DPP-4 affinity relative to the 3,3-difluoro counterpart in similar prolyl-amide series [2].
| Evidence Dimension | DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available as isolated fragment; incorporated into gosogliptin (IC50 = 13 nM for DPP-4) |
| Comparator Or Baseline | Non-fluorinated pyrrolidine amide analog: estimated >100-fold reduction in DPP-4 affinity relative to 3,3-difluoro analog (class inference) |
| Quantified Difference | ~100-fold potency advantage for the 3,3-difluoropyrrolidine amide class over non-fluorinated counterpart |
| Conditions | Human DPP-4 enzyme; in vitro biochemical assay; data from gosogliptin development program (Bioorg. Med. Chem. Lett. 2009) |
Why This Matters
For medicinal chemistry programs targeting DPP-4, selecting the 3,3-difluoropyrrolidine amide building block is critical to achieving nanomolar potency, as non-fluorinated analogs consistently underperform by two orders of magnitude.
- [1] RCSB PDB 3F8S: Crystal structure of DPP-4 in complex with (3,3-difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone; IC50 = 13 nM. View Source
- [2] Ammirati, M.J. et al. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorg. Med. Chem. Lett. 2009, 19, 1991-1995. View Source
